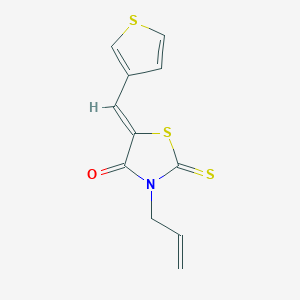
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as Thioflavin T, is a fluorescent dye that has been widely used in scientific research applications. It was first synthesized in the 1950s and has since been used in various fields such as biochemistry, neuroscience, and pathology. In
Mecanismo De Acción
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T binds to amyloid fibrils through non-covalent interactions such as hydrogen bonding and van der Waals forces. The binding of this compound T to amyloid fibrils results in a shift in the dye's fluorescence spectrum, allowing for the detection of amyloid fibrils. The mechanism of this compound T binding to amyloid fibrils is not fully understood, but it is thought to involve interactions with the beta-sheet structure of the fibrils.
Biochemical and Physiological Effects
This compound T does not have any known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T has several advantages for lab experiments. It is a highly sensitive dye that can detect the presence of amyloid fibrils at low concentrations. It is also a relatively inexpensive dye that is easy to use. However, this compound T has some limitations. It can bind to non-amyloid proteins, leading to false positive results. Additionally, this compound T cannot distinguish between different types of amyloid fibrils, which can limit its use in certain studies.
Direcciones Futuras
There are several future directions for the use of (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T in scientific research. One area of interest is the development of new dyes that can distinguish between different types of amyloid fibrils. Another area of interest is the use of this compound T in the development of new therapies for amyloid-related diseases. This compound T can be used to screen potential drug candidates that can inhibit amyloid fibril formation. Additionally, this compound T can be used to monitor the effectiveness of these drugs in vivo. Overall, this compound T is a valuable tool in scientific research that has the potential to lead to new insights and therapies for amyloid-related diseases.
Métodos De Síntesis
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T can be synthesized through a condensation reaction between thioflavine S and formaldehyde. The reaction takes place in the presence of a base such as sodium hydroxide and yields a yellowish-green powder. The purity of the product can be improved through recrystallization using a solvent such as ethanol.
Aplicaciones Científicas De Investigación
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T has been widely used in scientific research as a fluorescent dye that can bind to amyloid fibrils, which are protein aggregates that are associated with various diseases such as Alzheimer's, Parkinson's, and Huntington's. This compound T can be used to detect the presence of amyloid fibrils in tissue samples, allowing researchers to study the pathology of these diseases. Additionally, this compound T can be used to monitor the formation and growth of amyloid fibrils in vitro, allowing researchers to study the mechanism of amyloid formation.
Propiedades
IUPAC Name |
(5Z)-3-prop-2-enyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS3/c1-2-4-12-10(13)9(16-11(12)14)6-8-3-5-15-7-8/h2-3,5-7H,1,4H2/b9-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQNRNGUTJKOSJ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CSC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CSC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)


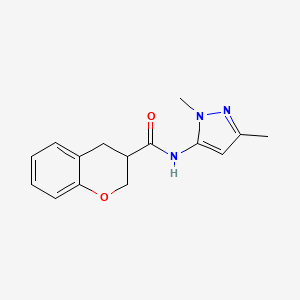
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)

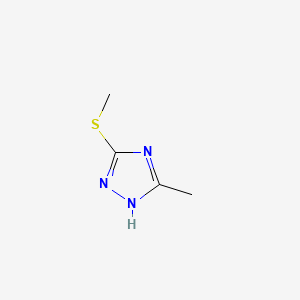
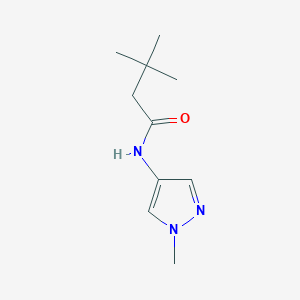
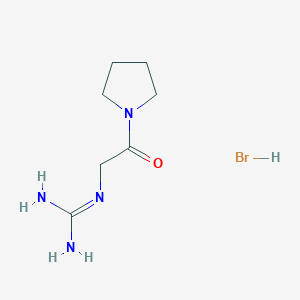
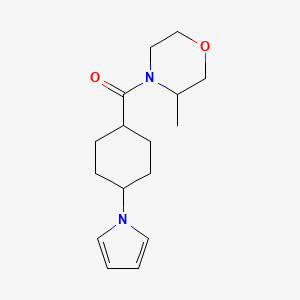
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)